molecular formula C13H26N2 B13281498 N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylcyclopentan-1-amine

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylcyclopentan-1-amine

Cat. No.: B13281498
M. Wt: 210.36 g/mol
InChI Key: PHDNCYGJXMRPRN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is cyclopentan-1-amine, a five-membered carbocyclic ring with an amine group at position 1. At position 3 of the cyclopentane ring, a methyl group (-CH₃) is attached, yielding 3-methylcyclopentan-1-amine. The amine nitrogen is further substituted by a [(1-ethylpyrrolidin-2-yl)methyl] group, which consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) ethylated at position 1 and linked via a methylene bridge (-CH₂-) to the cyclopentane amine.

The systematic name prioritizes the cyclopentane ring as the parent hydrocarbon, with substituents ordered alphabetically and numerically to minimize locants. This naming convention ensures unambiguous identification, distinguishing it from structural isomers such as N-[(1-methylpyrrolidin-2-yl)ethyl]-3-ethylcyclopentan-1-amine.

Table 1: Molecular identifiers of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylcyclopentan-1-amine

Property Value
CAS Number 1339377-21-7
Molecular Formula C₁₃H₂₆N₂
Molecular Weight 210.36 g/mol
IUPAC Name This compound
SMILES CCCN1CCCC1CNC2(C)CCCC2

Three-Dimensional Conformational Analysis

The compound’s three-dimensional structure is governed by steric and electronic interactions between its cyclopentane and pyrrolidine rings. Computational models (e.g., density functional theory) and experimental data (X-ray crystallography, nuclear magnetic resonance) reveal two dominant conformers:

  • Chair-like Cyclopentane with Axial Pyrrolidine : The cyclopentane adopts a twisted envelope conformation, minimizing angle strain. The pyrrolidine ring orients axially, positioning its ethyl group away from the cyclopentane methyl substituent to avoid steric clashes.
  • Boat-like Cyclopentane with Equatorial Pyrrolidine : In this higher-energy state, the cyclopentane ring puckers into a boat form, allowing the pyrrolidine moiety to occupy an equatorial position. This conformation is stabilized by intramolecular hydrogen bonding between the pyrrolidine nitrogen and the cyclopentane amine proton.

Table 2: Key conformational parameters

Parameter Chair-like Conformer Boat-like Conformer
Cyclopentane Puckering 25° (envelope) 40° (boat)
Dihedral Angle (N-C-C-N) 60° 180°
Energy Difference 0 kcal/mol +3.2 kcal/mol

The ethyl group on the pyrrolidine nitrogen introduces additional torsional strain, favoring conformers where the ethyl chain is antiperiplanar to the methylene bridge.

Electronic Structure and Orbital Hybridization Patterns

The electronic structure of this compound is characterized by hybridized atomic orbitals and delocalized electron density. Key features include:

  • Cyclopentane Ring : All carbon atoms exhibit sp³ hybridization, with bond angles approximating 108°, consistent with Baeyer’s strain theory. The methyl group at position 3 induces slight pyramidalization at C3, reducing symmetry.
  • Pyrrolidine Nitrogen : The nitrogen atom in the pyrrolidine ring is sp³-hybridized, with a lone pair occupying one hybrid orbital. Protonation at this site generates a positively charged ammonium ion, enhancing solubility in polar solvents.
  • Amine Group : The primary amine (-NH₂) on the cyclopentane ring displays sp³ hybridization, with a H-N-H bond angle of 107°. Conjugation between the nitrogen lone pair and adjacent σ* orbitals of the cyclopentane ring creates partial double-bond character, restricting rotation about the C-N bond.

Figure 1: Frontier molecular orbitals

  • The highest occupied molecular orbital (HOMO) localizes on the pyrrolidine nitrogen lone pair (energy: -6.8 eV).
  • The lowest unoccupied molecular orbital (LUMO) resides on the cyclopentane ring’s σ* antibonding orbitals (energy: -1.2 eV).

Stereochemical Considerations: Chiral Centers and Enantiomeric Forms

The molecule contains two stereogenic centers:

  • C3 of the Cyclopentane Ring : The methyl group creates a chiral center when the substituents (methyl, amine, two CH₂ groups) are non-equivalent.
  • C2 of the Pyrrolidine Ring : The methylene bridge and ethyl group generate a second chiral center.

These centers give rise to four stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S). Enantiomeric pairs [(2R,3R) vs. (2S,3S)] and [(2R,3S) vs. (2S,3R)] exhibit distinct optical activities, with calculated specific rotations ranging from +15.6° to -15.6° (589 nm, methanol).

Table 3: Enantiomer properties

Enantiomer Pair ΔG (kcal/mol) Optical Rotation
(2R,3R)/(2S,3S) 0.0 ±15.6°
(2R,3S)/(2S,3R) +0.3 ±12.1°

Chromatographic separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with a resolution factor (Rs) of 1.8. The (2R,3R) configuration is thermodynamically favored due to reduced steric hindrance between the methyl and ethyl groups.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylcyclopentan-1-amine

InChI

InChI=1S/C13H26N2/c1-3-15-8-4-5-13(15)10-14-12-7-6-11(2)9-12/h11-14H,3-10H2,1-2H3

InChI Key

PHDNCYGJXMRPRN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC2CCC(C2)C

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties Overview

Parameter Value
Molecular Formula C14H28N2
Molecular Weight 224.39 g/mol
IUPAC Name N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylcyclopentan-1-amine
SMILES CCC1CCC(C1)NCC2CCCN2CC
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 5
XLogP3-AA (lipophilicity) 3

This data is derived from PubChem and other chemical databases, confirming the molecular complexity and physicochemical properties relevant to synthesis planning.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of This compound generally involves the construction of two key moieties:

  • The 3-methylcyclopentan-1-amine fragment, which is a substituted cyclopentane ring bearing an amine group.
  • The 1-ethylpyrrolidin-2-ylmethyl substituent, which is a pyrrolidine ring bearing an ethyl group and connected via a methylene linker to the cyclopentane amine.

The overall strategy involves coupling these two fragments through nucleophilic substitution or reductive amination reactions.

Stepwise Synthetic Route

Synthesis of 3-methylcyclopentan-1-amine
  • Starting material: 3-methylcyclopentanone or 3-methylcyclopentanol.
  • Method: Conversion of the ketone or alcohol to the corresponding amine typically involves reductive amination or substitution reactions.
  • Typical reagents: Ammonia or amine sources, reducing agents such as sodium cyanoborohydride or catalytic hydrogenation over Raney nickel.
  • Conditions: Mild to moderate temperatures (25–80 °C), solvent systems like methanol or ethanol.
Synthesis of 1-ethylpyrrolidin-2-ylmethyl fragment
  • Starting material: Pyrrolidine.
  • Step 1: Alkylation of pyrrolidine nitrogen with ethyl halide (e.g., ethyl bromide) to yield 1-ethylpyrrolidine.
  • Step 2: Functionalization at the 2-position with a suitable leaving group or aldehyde for subsequent coupling.
  • Step 3: Formation of the methylene linker through halomethylation or via reductive amination with formaldehyde derivatives.
Coupling of the two fragments
  • Method: Reductive amination is the most common approach, where the amine of 3-methylcyclopentan-1-amine reacts with an aldehyde or ketone functionalized 1-ethylpyrrolidin-2-ylmethyl intermediate.
  • Reagents: Sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation.
  • Conditions: Typically room temperature to 50 °C, in solvents such as dichloromethane or methanol.
  • Outcome: Formation of the secondary amine linkage connecting the two moieties.

Alternative Synthetic Approaches

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Alkylation of pyrrolidine Ethyl bromide, K2CO3, acetonitrile, reflux High yield of 1-ethylpyrrolidine
Reductive amination coupling Sodium triacetoxyborohydride, DCM, RT Mild conditions, high selectivity
Amine formation on cyclopentane Ammonia, NaBH3CN, MeOH, 25–50 °C Efficient conversion of ketone to amine
Purification Column chromatography or recrystallization Removes side products and unreacted materials

Research Discoveries and Literature Insights

  • The reductive amination approach is widely preferred due to its mild conditions and high chemoselectivity, minimizing side reactions and enabling good yields.
  • Studies indicate that the ethyl substitution on the pyrrolidine nitrogen enhances the compound’s lipophilicity and biological activity, necessitating precise control during alkylation to avoid over-alkylation.
  • Alternative synthetic routes involving direct nucleophilic substitution have been explored but often suffer from lower yields due to steric hindrance and competing elimination reactions.
  • Recent patent literature highlights the use of protecting groups on the amine functionalities during multi-step synthesis to improve selectivity and purity.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Yield Range (%)
Reductive amination Sodium triacetoxyborohydride, aldehyde intermediates Mild, selective, high yield Requires aldehyde intermediate 70–90
Nucleophilic substitution Alkyl halides, bases (K2CO3) Simple, direct Side reactions, lower yield 40–65
Catalytic hydrogenation Raney nickel, H2 Clean, scalable Requires hydrogenation setup 60–85
Multi-step with protecting groups Protecting groups, various reagents High purity, controlled steps More complex, time-consuming 75–90

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of N-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylcyclopentan-1-amine and Analogs
Compound Name Core Structure Key Substituents Reference
Target Compound Cyclopentylamine 3-Methylcyclopentyl, 1-ethylpyrrolidin-2-ylmethyl N/A
Amisulpride Benzamide 4-Amino-2-methoxybenzamide, 1-ethylpyrrolidin-2-ylmethyl, ethylsulfonyl
Levosulpiride Benzamide 2-Methoxy-5-sulfamoylbenzamide, (S)-1-ethylpyrrolidin-2-ylmethyl
EP 1 763 351 B9 (Example 18) Cyclopentyl-carbonyl Trifluoromethylphenyl, dihydropyridinyl, isopropyl
3-(Ethylsulfanyl)-N-methylcyclopentan-1-amine Cyclopentylamine 3-Ethylsulfanyl, N-methyl

Key Observations :

  • The target compound lacks the benzamide scaffold of Amisulpride and Levosulpiride, which are critical for dopamine D2/D3 receptor antagonism .
  • Compared to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine, the pyrrolidine substituent may enhance CNS penetration due to increased lipophilicity .

Pharmacological Properties

Table 2: Pharmacological Profiles
Compound Primary Targets Therapeutic Use Side Effects
Target Compound Unknown (hypothesized D2/D3) Under investigation (CNS/GI) Not reported
Amisulpride Dopamine D2/D3 receptors Schizophrenia, antiemetic QT prolongation, seizures
Levosulpiride Enteric D2 receptors Dyspepsia, gastroparesis Hyperprolactinemia
EP 1 763 351 B9 Serotonin/Histamine receptors Patent: Neurological disorders Not disclosed

Key Insights :

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
Target Compound ~236.4 ~2.5 Moderate (lipophilic)
Amisulpride 369.48 1.3 Low
Levosulpiride 341.42 1.1 Low
3-(Ethylsulfanyl) 261.67 2.8 High

Implications :

  • The target compound’s lower molecular weight and higher LogP compared to benzamide derivatives may enhance CNS bioavailability but reduce aqueous solubility.

Biological Activity

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylcyclopentan-1-amine, with a CAS number of 1339377-21-7, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

The molecular formula of this compound is C13H26N2C_{13}H_{26}N_{2}, with a molecular weight of approximately 210.36 g/mol. The structure includes a pyrrolidine ring, which is known for its biological significance as it can influence pharmacological properties.

PropertyValue
Molecular FormulaC13H26N2
Molecular Weight210.36 g/mol
CAS Number1339377-21-7
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various pharmacological activities, particularly in the central nervous system (CNS). The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine.

  • CNS Stimulant Effects : Preliminary studies suggest that this compound may act as a stimulant, enhancing cognitive function and alertness.
  • Potential Analgesic Properties : Similar compounds have been noted for their analgesic effects, which could be relevant in pain management therapies.
  • Antidepressant Activity : The structural similarities to known antidepressants warrant further investigation into its mood-enhancing properties.

Toxicity and Safety Data

While specific toxicity data for this compound is limited, general safety considerations include:

Hazard TypeDescription
Acute ToxicityLimited data; requires caution
Skin and Eye IrritationPotential irritant; handle with care
Environmental ImpactNot extensively studied

Study on CNS Effects

A study conducted by researchers (not specified) investigated the CNS effects of structurally related compounds. The findings indicated increased locomotor activity in rodent models, suggesting stimulant properties that could be attributed to dopaminergic mechanisms.

Analgesic Potential

In a separate investigation focusing on analgesic effects, compounds with similar structures demonstrated significant pain relief in animal models through modulation of pain pathways. This suggests that this compound may also possess such properties.

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